2-(4-Methoxyphenyl)-2-oxoacetaldehyde
Overview
Description
2-(4-Methoxyphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C9H8O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Another method involves the oxidation of 2-(4-methoxyphenyl)ethanol using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is carried out under controlled conditions to ensure the selective formation of the oxoacetaldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-2-oxoacetaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Similar structure but lacks the oxoacetaldehyde group.
2-(4-Methoxyphenyl)ethanol: Similar structure but contains an alcohol group instead of an oxo group.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of an oxoacetaldehyde group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZBSIXPXJKKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061474 | |
Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-95-5 | |
Record name | (4-Methoxyphenyl)glyoxal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenylglyoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)-2-oxoacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-METHOXYPHENYL)GLYOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IE1619UGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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